1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one
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Overview
Description
1-(2,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanone groups
Preparation Methods
The synthesis of 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with trifluoroacetone in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Similar structure but with a different carbon chain length.
Properties
CAS No. |
1098361-02-4 |
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Molecular Formula |
C9H5Cl2F3O |
Molecular Weight |
257.03 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C9H5Cl2F3O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2 |
InChI Key |
DSPNAEWOWDJTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC(F)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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